3-(3,4-Dimethoxyphenyl)quinolin-2-amine
Overview
Description
3-(3,4-Dimethoxyphenyl)quinolin-2-amine is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)quinolin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine, known for its wide range of biological activities.
2-Aminoquinoline: Another quinoline derivative with similar chemical properties and applications.
3,4-Dimethoxyaniline: A precursor in the synthesis of this compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(3,4-Dimethoxyphenyl)quinolin-2-amine (CAS No. 33543-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
- Introduction of the Dimethoxyphenyl Group : This step often involves electrophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 25.1 |
Escherichia coli | 30.1 |
Pseudomonas aeruginosa | 24.3 |
Candida albicans | 26.1 |
These results suggest that compounds with similar structures may also exhibit potent antimicrobial effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways such as cyclin-dependent kinases (CDKs). For example, modifications on the quinoline structure can enhance selectivity towards CDK4 over CDK2 and CDK1, which is crucial for developing targeted cancer therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes necessary for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors to alter signaling pathways associated with inflammation or cancer progression.
- Gene Expression Regulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on a series of quinoline derivatives showed that those with methoxy substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
- Anticancer Studies : Research focused on the structure-activity relationship (SAR) highlighted that modifications at the C-6 position of the quinoline ring significantly affect the potency against various cancer cell lines .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMFNCZKLYSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325910 | |
Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33543-51-0 | |
Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.